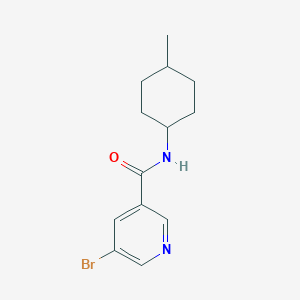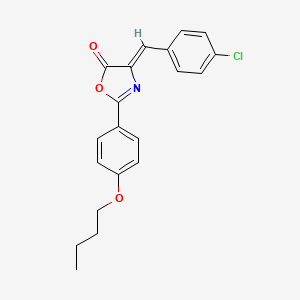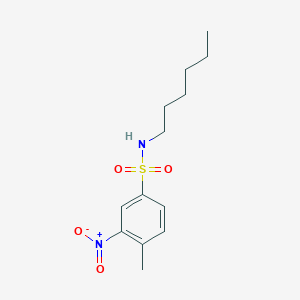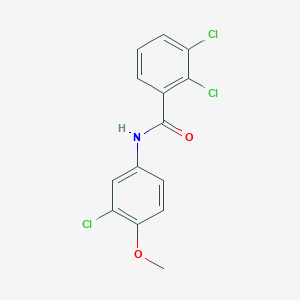![molecular formula C20H29N5O B4972698 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, also known as AZD-2461, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). It is used in scientific research for its ability to selectively inhibit PARP activity, which plays a crucial role in DNA repair and cell survival.
Mécanisme D'action
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide selectively inhibits PARP activity by binding to the PARP catalytic domain, preventing the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells that rely on PARP-mediated DNA repair for survival.
Biochemical and Physiological Effects:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have potent anti-cancer activity in preclinical studies, particularly in tumors with defects in DNA repair pathways such as BRCA1/2 mutations. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide in lab experiments is its high potency and selectivity for PARP inhibition. This allows for precise targeting of PARP activity and minimizes off-target effects. However, one limitation is that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide may not be effective in all types of cancer, particularly those that do not rely on PARP-mediated DNA repair for survival.
Orientations Futures
There are several future directions for research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is in identifying biomarkers that predict response to N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide, which could help to personalize cancer treatment. Additionally, there is ongoing research on developing more potent and selective PARP inhibitors, which could further improve the efficacy of PARP inhibition in cancer therapy.
Conclusion:
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is a promising small molecule inhibitor of PARP that has shown potent anti-cancer activity in preclinical studies. Its selective inhibition of PARP activity makes it a promising candidate for cancer therapy, particularly in tumors with defects in DNA repair pathways. Ongoing research on N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide and other PARP inhibitors could lead to improved cancer treatments in the future.
Méthodes De Synthèse
The synthesis of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide involves several steps, including the coupling of 2-aminonicotinic acid with 3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, followed by the addition of 1-azocanyl chloride and purification through column chromatography. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide is used in scientific research to study the role of PARP in DNA repair and cell survival. PARP is an enzyme that plays a crucial role in repairing DNA damage, and its inhibition can lead to cell death in cancer cells that rely on PARP-mediated DNA repair for survival. N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide has been shown to selectively inhibit PARP activity, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-3-(1-methylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O/c1-24-16-17(14-23-24)9-10-19(26)22-15-18-8-7-11-21-20(18)25-12-5-3-2-4-6-13-25/h7-8,11,14,16H,2-6,9-10,12-13,15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUBUFMDSYEXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-{5-[(4-phenylbutanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4972620.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-furamide](/img/structure/B4972644.png)

![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)


![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![3-bromo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4972706.png)


![ethyl 4-[(1,2,3,4-tetrahydro-9-acridinylcarbonyl)amino]benzoate](/img/structure/B4972726.png)
![ethyl 4-{[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]amino}benzoate](/img/structure/B4972729.png)